molecular formula C21H28N2O8 B13774352 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate CAS No. 985-69-3

3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate

Cat. No.: B13774352
CAS No.: 985-69-3
M. Wt: 436.5 g/mol
InChI Key: IONVJVZOGJBIOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate involves several steps. One common method starts with the reaction of 3-chloropropionyl chloride with N-hydroxybenzamidine in dry ether, followed by the addition of diethylamine in dry benzene . The reaction conditions typically involve cooling with ice and stirring at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

A. Neuropharmacology

The compound has been studied for its effects on the central nervous system, particularly as a modulator of serotonin receptors. Research indicates that derivatives of isoxazole compounds can influence the activity of the 5-HT2A serotonin receptor, which is implicated in various psychiatric disorders including schizophrenia and depression. Studies have shown that compounds with similar structures exhibit properties that could be beneficial for treating conditions such as anxiety and mood disorders .

B. Anticancer Properties

Recent investigations into the anticancer potential of isoxazole derivatives suggest that 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate may possess anti-tumor activities. Compounds within this class have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines, making them candidates for further research in oncology .

Cosmetic Industry Applications

A. Skin Care Formulations

The compound's properties are being explored in the cosmetic industry, particularly in skin care formulations. Its ability to enhance skin penetration and bioavailability makes it a valuable ingredient in topical applications aimed at improving skin hydration and texture. The use of isoxazole derivatives in cosmetic formulations has been linked to improved stability and efficacy of active ingredients .

B. Anti-Aging Products

Due to its potential antioxidant properties, this compound is being investigated for use in anti-aging products. Studies suggest that incorporating such compounds can help mitigate oxidative stress on skin cells, thereby reducing signs of aging and promoting skin health .

Data Tables and Case Studies

Application Area Study Reference Findings
Neuropharmacology Modulation of 5-HT2A receptor activity linked to treatment of psychiatric disorders.
Anticancer Research Demonstrated anti-tumor effects in various cancer cell lines.
Cosmetic Formulations Enhanced penetration and stability in skin care products; potential anti-aging benefits.

Case Study: Neuropharmacological Effects

In a study examining the effects of isoxazole derivatives on serotonin receptors, it was found that specific structural modifications enhanced binding affinity and selectivity towards the 5-HT2A receptor, suggesting therapeutic potential for mood disorders .

Case Study: Anticancer Activity

Another study evaluated the cytotoxic effects of isoxazole compounds on breast cancer cell lines, revealing significant reductions in cell viability and induction of apoptosis, indicating their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate stands out due to its specific combination of the isoxazole ring and the diethylaminoethyl group, which imparts unique pharmacological properties. Its ability to act as both an anti-inflammatory and cough suppressant makes it particularly valuable in medicinal chemistry .

Biological Activity

3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with a phenyl group and a diethylaminoethyl side chain. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

  • Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis and inhibition of cell proliferation. The compound may interfere with key signaling pathways involved in cancer cell survival and growth.

Case Studies

  • Cytotoxicity Assays : In vitro studies have shown that this compound exhibits IC50 values ranging from 1.5 to 4.7 µM against hepatocellular carcinoma cell lines (HepG2, Huh7) .
  • Selectivity : The compound displayed selective toxicity towards cancer cells compared to normal epithelial cells, indicating a favorable therapeutic index.

Neuropharmacological Effects

Isoxazole derivatives have also been studied for their neuropharmacological activities. The diethylaminoethyl moiety may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neurological disorders.

  • Serotonin Receptor Modulation : Research indicates that similar compounds can modulate serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and anxiety disorders .

Antimicrobial Activity

Some isoxazole derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections. The mechanism often involves disrupting bacterial cell division or inhibiting specific enzymes essential for bacterial growth .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HepG21.5Induction of apoptosis
Huh73.8Inhibition of cell proliferation
MCF12A (normal)>40Selective toxicity

Table 2: Comparison of Isoxazole Derivatives

Compound NameActivity TypeIC50 Range (µM)Reference
3-Phenyl-5-(diethylamino)ethyl-isoxazole citrateAnticancer1.5 - 4.7
Indole-3-isoxazole derivativesAnticancer0.7 - 35.2
Other isoxazolesAntimicrobialVarious

Research Findings and Implications

The biological activity of this compound suggests its potential as a therapeutic agent in oncology and neuropharmacology. Its ability to selectively target cancer cells while sparing normal cells enhances its appeal for further development.

Future Directions

Further research is warranted to:

  • Explore the full spectrum of biological activities.
  • Investigate potential side effects and pharmacokinetics.
  • Conduct in vivo studies to validate efficacy and safety profiles.

Properties

CAS No.

985-69-3

Molecular Formula

C21H28N2O8

Molecular Weight

436.5 g/mol

IUPAC Name

2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-(3-phenyl-1,2-oxazol-5-yl)ethyl]azanium

InChI

InChI=1S/C15H20N2O.C6H8O7/c1-3-17(4-2)11-10-14-12-15(16-18-14)13-8-6-5-7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9,12H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

IONVJVZOGJBIOM-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCC1=CC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O

Origin of Product

United States

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